ER Binding Affinity: FLTX1 Competes with Estradiol with IC50 of 87.5 nM
FLTX1 demonstrates high affinity for the estrogen receptor (ER), as quantified by its ability to competitively displace [3H]-estradiol from binding sites in rat uterine cytosol. The compound exhibits an IC50 of 87.5 nM [1], which is marginally superior to tamoxifen's reported IC50 of 123.4 nM in the same experimental system [1]. This indicates that FLTX1's ER binding is fully comparable to, and slightly better than, the parent drug.
| Evidence Dimension | ER Binding Affinity (Competition vs. [3H]-Estradiol) |
|---|---|
| Target Compound Data | IC50 = 87.5 nM |
| Comparator Or Baseline | Tamoxifen (IC50 = 123.4 nM) |
| Quantified Difference | FLTX1 has an IC50 value ~29% lower than tamoxifen, indicating a marginally higher competitive binding affinity. |
| Conditions | Rat uterine cytosol; competitive binding assay with [3H]-estradiol; 18 h incubation. |
Why This Matters
This data confirms FLTX1 is a faithful high-affinity probe for ER binding studies, eliminating concerns that NBD conjugation might have compromised its primary pharmacological target interaction.
- [1] Marrero-Alonso, J., et al. (2013). Unique SERM-like properties of the novel fluorescent tamoxifen derivative FLTX1. European Journal of Pharmaceutics and Biopharmaceutics, 85(3 Pt B), 898-910. View Source
